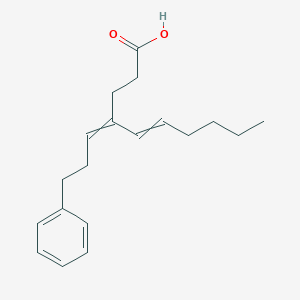
N,N'-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide): is a chemical compound known for its unique structure and properties It consists of a but-2-yne-1,4-diyl core linked to two 4-methylbenzene-1-sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) typically involves the reaction of but-2-yne-1,4-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The final product is obtained through multiple purification steps to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N’-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding sulfonic acids or sulfonates.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry: N,N’-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and polymers.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its unique structure allows for the exploration of new biological activities and mechanisms of action.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of N,N’-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. The but-2-yne-1,4-diyl core provides rigidity and stability to the compound, enhancing its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
- But-2-yne-1,4-diol
- 4-Methylbenzenesulfonamide
- N,N’-(But-2-yne-1,4-diyl)bis(benzenesulfonamide)
Uniqueness: N,N’-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) stands out due to its combination of a but-2-yne-1,4-diyl core with two 4-methylbenzene-1-sulfonamide groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
921625-20-9 |
|---|---|
Formule moléculaire |
C18H20N2O4S2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]but-2-ynyl]benzenesulfonamide |
InChI |
InChI=1S/C18H20N2O4S2/c1-15-5-9-17(10-6-15)25(21,22)19-13-3-4-14-20-26(23,24)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-2H3 |
Clé InChI |
ZJIYPGOSSDMWQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC#CCNS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


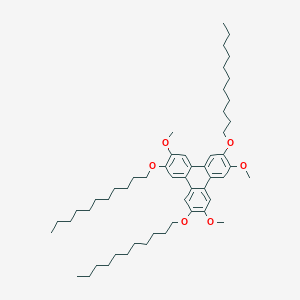
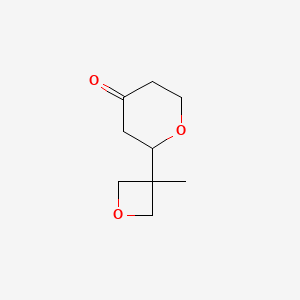
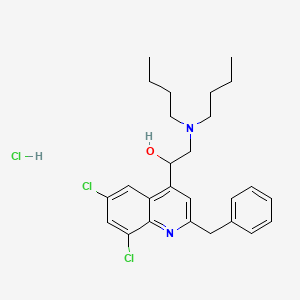

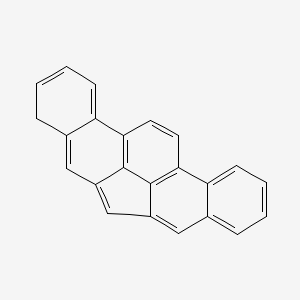
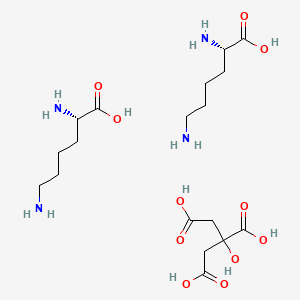

![{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)
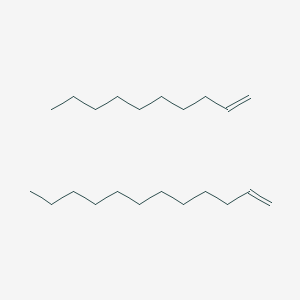
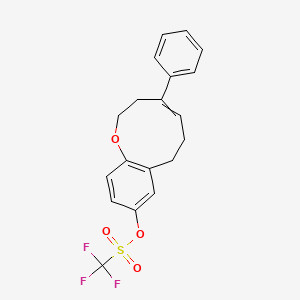

![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)
![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)
